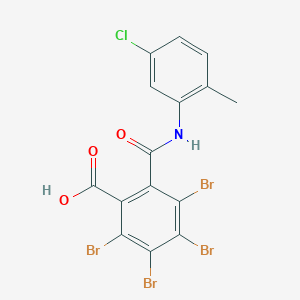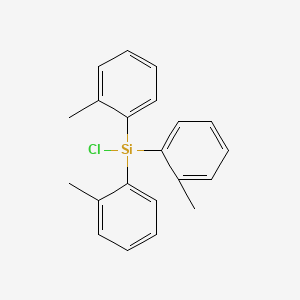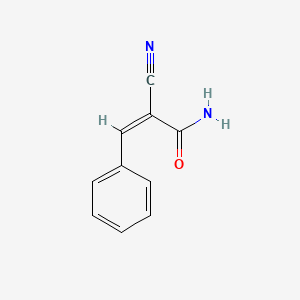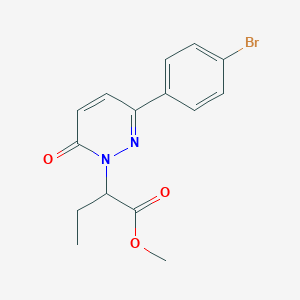
1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,8-Tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its acridinium core, which is substituted with methoxy groups and phenyl rings, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride typically involves multiple steps. One common method includes the reaction of 10-methyl-9-acridinone with 2,4,6-trimethylaniline, followed by further reactions with appropriate reagents to introduce the methoxy groups and phenyl rings . The final step involves the reaction with trifluoroborane and fluoride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3,6,8-Tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the acridinium core, leading to different derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
科学的研究の応用
1,3,6,8-Tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in electronic devices
作用機序
The mechanism of action of 1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride involves its interaction with molecular targets and pathways. The compound’s acridinium core can intercalate with DNA, making it useful in biochemical assays. Additionally, its fluorescent properties allow it to act as a probe, emitting light upon excitation, which can be used to detect various biological molecules .
類似化合物との比較
Similar Compounds
- **
3,6-di-tert-butyl-9-mesityl-phenylacridin-10-ium tetrafluoroborate: Similar structure but with tert-butyl groups instead of methoxy groups.
特性
分子式 |
C32H32BF4NO4 |
|---|---|
分子量 |
581.4 g/mol |
IUPAC名 |
1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C32H32NO4.BF3.FH/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3)4;/h8-18H,1-7H3;;1H/q+1;;/p-1 |
InChIキー |
HCYMGKLDRBXSLK-UHFFFAOYSA-M |
正規SMILES |
B(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C.[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)









